molecular formula C17H25N3O2 B2696424 ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate CAS No. 338406-18-1

ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate

Cat. No.: B2696424
CAS No.: 338406-18-1
M. Wt: 303.406
InChI Key: YMAWGMYOFSASPH-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate is a synthetic compound with the molecular formula C17H25N3O2 and a molecular weight of 303.4 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It features a piperazine ring substituted with a 2,6-dimethylphenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and chemical research applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of biological pathways and interactions involving piperazine derivatives.

    Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The piperazine ring and the 2,6-dimethylphenyl group play crucial roles in its binding affinity and activity. The compound can modulate various biological processes by interacting with enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

Ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate, also known as ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]acrylate, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including its potential therapeutic applications and mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C17H25N3O2
Molar Mass 303.4 g/mol
CAS Number 338406-18-1
Melting Point 155-157 °C

Antitumor Activity

Research indicates that derivatives of piperazine, including those related to this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Piperazine derivatives can inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells, contributing to their antitumor efficacy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research findings suggest:

  • Broad-Spectrum Activity : The compound exhibits activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
  • Mechanism of Action : The antimicrobial effects are believed to stem from the disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of piperazine derivatives on human cancer cell lines revealed that this compound significantly reduced cell viability in breast and lung cancer models. The compound was administered at varying concentrations, with IC50 values indicating potent activity at low doses.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) that suggests effective antibacterial properties comparable to standard antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : It acts on various neurotransmitter receptors due to its piperazine structure, potentially influencing neurochemical pathways relevant in both cancer and infection.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing proliferation and promoting programmed cell death .

Properties

IUPAC Name

ethyl (E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-4-22-16(21)12-15(18)19-8-10-20(11-9-19)17-13(2)6-5-7-14(17)3/h5-7,12H,4,8-11,18H2,1-3H3/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAWGMYOFSASPH-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)N1CCN(CC1)C2=C(C=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=C(C=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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